REACTION_SMILES
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[Cl:1][CH2:2][CH2:3][C:4]([C:5](=[O:6])[NH:7][CH3:8])([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Cl:21][c:22]1[cH:23][cH:24][c:25]([C:28]2([OH:34])[CH2:29][CH2:30][NH:31][CH2:32][CH2:33]2)[cH:26][cH:27]1>>[CH2:2]([CH2:3][C:4]([C:5](=[O:6])[NH:7][CH3:8])([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[N:31]1[CH2:30][CH2:29][C:28]([c:25]2[cH:24][cH:23][c:22]([Cl:21])[cH:27][cH:26]2)([OH:34])[CH2:33][CH2:32]1.[ClH:1]
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Name
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CNC(=O)C(CCCl)(c1ccccc1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)C(CCCl)(c1ccccc1)c1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1(c2ccc(Cl)cc2)CCNCC1
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Name
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Type
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product
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Smiles
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CNC(=O)C(CCN1CCC(O)(c2ccc(Cl)cc2)CC1)(c1ccccc1)c1ccccc1
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Name
|
|
Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |